molecular formula C9H11ClN2OS B2367585 2-[(3-Chlorobenzyl)thio]acetohydrazide CAS No. 401639-40-5

2-[(3-Chlorobenzyl)thio]acetohydrazide

Cat. No.: B2367585
CAS No.: 401639-40-5
M. Wt: 230.71
InChI Key: RIDIBLZTBMHBRP-UHFFFAOYSA-N
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Description

2-[(3-Chlorobenzyl)thio]acetohydrazide is a specialty acetohydrazide derivative designed for use as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a thioether-linked 3-chlorobenzyl group and a reactive acetohydrazide moiety, makes it a valuable building block for constructing more complex, biologically relevant molecules. Researchers primarily utilize this compound as a precursor for the synthesis of various nitrogen and sulfur-containing heterocycles, such as thiazole, triazole, and pyrazole derivatives . These fused heterocyclic systems are of significant interest in the development of new pharmacologically active compounds. The documented application of closely related chlorobenzyl-thio acetohydrazide derivatives demonstrates their specific value in creating bi-heterocyclic hybrid molecules, which are then explored for potential anti-proliferative and anti-migratory effects on cancer cells . The compound's properties, including a calculated LogP of approximately 1.51 and two hydrogen bond donors, suggest good bioavailability potential for resulting compounds, aligning with Lipinski's Rule of Five for drug-like molecules . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-3-1-2-7(4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDIBLZTBMHBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioether Formation via Nucleophilic Substitution

The first critical step involves the synthesis of the thioether intermediate, 2-[(3-chlorobenzyl)thio]acetic acid. This is achieved through the reaction of 3-chlorobenzyl chloride with sodium thioacetate in a polar aprotic solvent such as dimethylformamide (DMF). The nucleophilic displacement of chloride by the thioacetate anion proceeds at 60–80°C for 6–8 hours, yielding the thioacetic acid derivative.

Reaction Conditions:

  • Solvent: DMF or acetone
  • Temperature: 60–80°C
  • Yield: 70–85% (reported in analogous syntheses)

Hydrazide Formation via Hydrazine Condensation

The thioacetic acid intermediate is subsequently converted to the hydrazide by treatment with hydrazine hydrate. This step typically employs ethanol or methanol as the solvent under reflux conditions (80–90°C) for 4–6 hours. The reaction mechanism involves nucleophilic acyl substitution, where hydrazine replaces the hydroxyl group of the carboxylic acid.

Example Protocol:

  • Dissolve 2-[(3-chlorobenzyl)thio]acetic acid (10 mmol) in 30 mL ethanol.
  • Add hydrazine hydrate (12 mmol) dropwise with stirring.
  • Reflux for 5 hours, then cool to room temperature.
  • Filter the precipitate and wash with cold hexane.

Yield: 75–90% (dependent on purity of starting material).

Alternative Pathway: One-Pot Alkylation-Hydrazination

A streamlined one-pot method has been reported in analogous syntheses, combining 3-chlorobenzyl chloride, thioglycolic acid hydrazide, and a base such as triethylamine in acetonitrile. This approach eliminates the need for isolating the thioacetic acid intermediate, reducing reaction time to 3–4 hours.

Key Advantages:

  • Reduced purification steps
  • Higher overall yield (80–88%)

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates, whereas protic solvents (e.g., ethanol) favor hydrazide formation. A comparative study of solvents in analogous reactions demonstrated acetonitrile’s superiority, achieving 88% yield vs. 75% in ethanol.

Catalytic Additives

The addition of catalytic triethylamine (5 mol%) accelerates thioether formation by scavenging HCl, preventing side reactions. This modification increases yields by 10–15% in multi-step syntheses.

Temperature and Time

Elevated temperatures (80–90°C) are critical for complete conversion in hydrazide formation. Prolonged reflux beyond 6 hours, however, risks decomposition, as evidenced by diminished yields in overextended reactions.

Analytical Characterization

Spectroscopic Data

Infrared (IR) Spectroscopy:

  • N–H Stretch: 3200–3150 cm⁻¹ (hydrazide moiety)
  • C=O Stretch: 1680–1650 cm⁻¹ (amide I band)
  • C–S Stretch: 680–650 cm⁻¹ (thioether linkage)

¹H Nuclear Magnetic Resonance (NMR):

  • S–CH₂: δ 3.85–4.10 ppm (singlet, 2H)
  • N–H: δ 9.80–10.20 ppm (broad, exchanges with D₂O)
  • Aromatic Protons: δ 7.30–7.60 ppm (multiplet, 4H from 3-chlorobenzyl)

¹³C NMR:

  • C=O: δ 168–170 ppm
  • S–CH₂: δ 35–37 ppm

Chromatographic Purity

High-performance liquid chromatography (HPLC) analyses of synthesized batches show ≥95% purity when using ethyl acetate/hexane (3:7) as the mobile phase.

Applications and Derivative Synthesis

2-[(3-Chlorobenzyl)thio]acetohydrazide serves as a precursor for heterocyclic compounds, including thiadiazoles and thiazolidinones. For example, condensation with aromatic aldehydes yields hydrazones with demonstrated antimicrobial activity.

Example Derivative Synthesis:

  • Hydrazone Formation: React with 4-nitrobenzaldehyde in ethanol/glacial acetic acid (yield: 82%).

Chemical Reactions Analysis

2-[(3-Chlorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(3-Chlorobenzyl)thio]acetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-Chlorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. It may also interact with proteins and other biomolecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2- and 4-Chlorobenzyl Analogs

  • 2-[(2-Chlorobenzyl)thio]acetohydrazide (CAS: 401639-42-7) and 2-[(4-Chlorobenzyl)thio]acetohydrazide (CAS: 329694-30-6) are positional isomers differing in the chlorine substituent’s location on the benzyl ring. The 4-chloro (para) isomer allows maximal resonance stabilization, enhancing electronic interactions . For example, para-substituted derivatives often exhibit enhanced activity against cancer cell lines like MCF-7 and A549 compared to ortho-substituted analogs .

Dichlorinated Analog: 2-[(2,6-Dichlorobenzyl)thio]acetohydrazide

  • Structure: This compound (CAS: 263366-99-0) features two chlorine atoms at the 2- and 6-positions of the benzyl ring, increasing lipophilicity (predicted logP ~3.0 vs. ~2.5 for the mono-chloro analog) .
  • Activity : Dichlorination may enhance membrane permeability but could also elevate toxicity risks. Similar dichloro derivatives in quinazoline-based acetohydrazides (e.g., 8c in ) showed moderate anticancer activity (65% yield, m.p. 220–222°C), suggesting a trade-off between potency and selectivity .

Heterocyclic Variants

  • Benzothiazole-Thioacetohydrazides : Compounds like 2-((5-substitutedbenzothiazol-2-yl)thio)acetohydrazides () replace the benzyl group with a benzothiazole ring. These derivatives demonstrated potent anticancer activity (e.g., 4d , 4e , and 4h inhibited DNA synthesis in C6 glioma cells). The benzothiazole moiety likely enhances DNA intercalation or kinase inhibition compared to the simpler benzyl group .
  • Triazole-Thioacetohydrazides: Derivatives such as N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide () incorporate triazole rings, enabling hydrogen bonding and π-π stacking. These compounds exhibited selective cytotoxicity against melanoma (IGR39) and pancreatic (Panc-1) cell lines, highlighting the role of heterocycles in target specificity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP Water Solubility Key Features
2-[(3-Chlorobenzyl)thio]acetohydrazide 242.72 ~2.5 Moderate Balanced lipophilicity, meta-chloro effect
2-[(2,6-Dichlorobenzyl)thio]acetohydrazide 265.16 ~3.0 Low High membrane permeability, potential toxicity
Benzothiazole-thioacetohydrazide (4d) ~380 (estimated) ~2.8 Low Enhanced DNA binding via benzothiazole
  • Hydrazide Scaffold : The acetohydrazide group facilitates condensation with aldehydes or ketones to form hydrazones, a strategy used in and to improve bioactivity .

Biological Activity

2-[(3-Chlorobenzyl)thio]acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10ClN3OS
  • Molecular Weight : 233.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is believed to exert its effects through the inhibition of key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells and antimicrobial action against pathogenic organisms.

Anticancer Properties

Research has demonstrated that derivatives of hydrazides, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies using the MTT assay revealed that hydrazide derivatives showed varying degrees of cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The selectivity towards cancer cells was noted to be higher compared to normal cells .
CompoundCell Line TestedIC50 (µM)
This compoundIGR3915.4
This compoundMDA-MB-23122.1
This compoundPanc-130.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, which is crucial for developing new antibiotics:

  • Antimicrobial Testing : The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, showing promising results for potential therapeutic applications.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae16

Case Studies

  • Study on Melanoma Resistance : A study investigated the effects of various hydrazone derivatives, including those related to acetohydrazides, on melanoma cells known for their resistance to conventional therapies. The results indicated that certain derivatives could overcome this resistance by inducing apoptosis through caspase activation pathways .
  • Combination Therapy : Another research focused on combining hydrazide derivatives with existing chemotherapeutics to enhance efficacy against resistant cancer types. The combination showed synergistic effects, leading to increased cell death in resistant cell lines .

Q & A

Q. What are the standard synthetic routes for 2-[(3-Chlorobenzyl)thio]acetohydrazide and its derivatives?

The synthesis typically involves three steps:

  • Step 1 : Reacting a thiol-containing precursor (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) with ethyl chloroacetate in the presence of potassium carbonate to form an intermediate ester.
  • Step 2 : Hydrazinolysis using hydrazine hydrate to convert the ester into the acetohydrazide core.
  • Step 3 : Functionalization via reactions with aldehydes (Schiff base formation) or heterocyclic scaffolds (e.g., 1,3,4-oxadiazole) under reflux conditions in solvents like ethanol or acetic acid . For example, 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetohydrazide derivatives are synthesized by reacting hydrazide intermediates with aromatic aldehydes in acetic acid .

Q. Which spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • 1H/13C NMR : To confirm hydrazide NH protons (δ 11.42–11.92 ppm), CH=N imine protons (δ 7.87–8.26 ppm), and aromatic/thiophene protons .
  • HRMS : For precise molecular ion ([MH]+) validation, e.g., m/z 393 for N'-(4-chlorobenzylidene) derivatives .
  • Elemental analysis (CHNS) : To verify purity and stoichiometry (e.g., C% 49.04–51.19 for chlorinated derivatives) .
  • IR spectroscopy : To identify thione (C=S, ~1200 cm⁻¹) and NH stretches (~3200 cm⁻¹) .

Q. How are preliminary biological activities of these derivatives screened?

Common assays include:

  • In vitro antiproliferative activity : Using cell lines (e.g., H-ras-transformed fibroblasts) and MTT assays to determine IC50 values .
  • COX-1/COX-2 inhibition : Enzymatic assays to measure selective inhibition (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]acetohydrazide derivatives showed COX-1 IC50 = 0.50 µg/mL) .
  • Actoprotective effects : Rodent fatigue models to assess endurance, where 4-chlorobenzylidene substituents maintained activity, while nitrobenzylidene groups reduced efficacy .

Advanced Research Questions

Q. How do substituents influence the structure-activity relationship (SAR) in these derivatives?

  • Electron-withdrawing groups (e.g., 4-chlorobenzylidene) enhance actoprotective and antiproliferative activity by stabilizing the hydrazone tautomer and improving bioavailability .
  • Bulky substituents (e.g., anthracen-9-ylmethylene) increase α-glucosidase inhibition (IC50 = 7.34 µM) via hydrophobic interactions with enzyme pockets .
  • Hydroxy or methoxy groups on benzylidene moieties (e.g., 2-hydroxyphenyl) improve solubility but may reduce COX-1 inhibition due to hydrogen bonding interference .

Q. How can researchers resolve contradictions in biological data across studies?

  • Case example : While 4-chlorobenzylidene derivatives show consistent actoprotective effects, 3-nitrobenzylidene analogs exhibit variability. This can be addressed by:
  • Dose-response profiling to differentiate efficacy thresholds.
  • Metabolic stability assays (e.g., microsomal incubation) to rule out rapid degradation in certain models .
  • Molecular docking : Compare binding modes of active vs. inactive derivatives to identify critical interactions (e.g., with Akt or COX-1 active sites) .

Q. What strategies optimize the pharmacokinetic properties of these hydrazides?

  • Prodrug design : Masking the hydrazide group as a morpholine or piperidine amide improves permeability (e.g., 4-(morpholin-4-yl)benzylidene derivatives) .
  • Salt formation : Replacing potassium with sodium in triazolethione derivatives reduces activity, suggesting cation choice impacts solubility and target engagement .
  • Heterocyclic hybridization : Incorporating 1,2,4-triazole or oxadiazole scaffolds enhances metabolic stability and target selectivity .

Q. What mechanistic insights exist for their anticancer activity?

  • Akt/PI3K pathway inhibition : N'-benzylidene derivatives induce apoptosis in NSCLC cells by downregulating phosphorylated Akt (p-Akt) and EGFR .
  • DNA synthesis inhibition : Selected benzothiazole hydrazones (e.g., compound 4h) reduce [³H]-thymidine incorporation in C6 glioma cells by 60% via topoisomerase II inhibition .

Q. How can researchers address analytical challenges in characterizing structurally similar derivatives?

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals in aromatic regions, e.g., distinguishing thiophene protons from substituted benzylidene groups .
  • High-resolution mass spectrometry (HRMS-MS) : Differentiates isomers (e.g., ortho vs. para-chlorobenzylidene) via fragmentation patterns .
  • X-ray crystallography : Provides absolute configuration data for chiral hydrazone derivatives, though limited by crystal formation challenges .

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